molecular formula C18H20N6OS B2379153 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1021253-87-1

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2379153
CAS No.: 1021253-87-1
M. Wt: 368.46
InChI Key: JFZCYTOLVYVLIY-UHFFFAOYSA-N
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Description

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a tetrazole ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Tetrazole Ring: Starting from a phenyl-substituted nitrile, the tetrazole ring can be formed using sodium azide under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized from ethylenediamine and a suitable dihalide.

    Coupling Reaction: The tetrazole and piperazine derivatives can be coupled using a suitable linker, such as a halomethyl group.

    Thiophene Addition: Finally, the thiophene ring can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but lacks the tetrazole ring.

    1-(4-(Phenyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but lacks the tetrazole ring and the benzyl group.

Uniqueness

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the tetrazole ring, which can enhance its binding affinity and specificity in medicinal applications. The combination of the tetrazole, piperazine, and thiophene rings provides a versatile scaffold for further functionalization and optimization.

Properties

IUPAC Name

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-18(13-16-7-4-12-26-16)23-10-8-22(9-11-23)14-17-19-20-21-24(17)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZCYTOLVYVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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